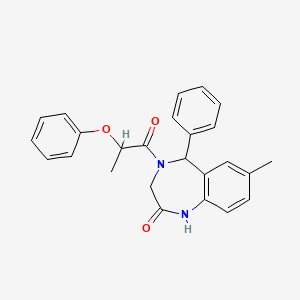

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

Properties

IUPAC Name |

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-17-13-14-22-21(15-17)24(19-9-5-3-6-10-19)27(16-23(28)26-22)25(29)18(2)30-20-11-7-4-8-12-20/h3-15,18,24H,16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBSGIGJAMGYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C(C)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenoxypropanoyl group: This step usually involves the acylation of the benzodiazepine core using phenoxypropanoic acid or its derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Methylation and phenylation: These steps can be carried out using methylating and phenylating agents under controlled conditions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced analogs.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anxiolytic Effects

Benzodiazepines are primarily recognized for their anxiolytic properties. Research indicates that derivatives of the benzodiazepine structure can exhibit varying degrees of anxiolytic activity. Studies have shown that compounds similar to 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can effectively reduce anxiety in animal models, suggesting potential therapeutic uses in treating anxiety disorders .

2. Sedative and Hypnotic Properties

The sedative effects of benzodiazepines are well-documented. Compounds derived from this class have been studied for their ability to induce sedation without significant side effects at therapeutic doses. For instance, behavioral tests in mice have demonstrated that certain derivatives can produce sedative effects comparable to established medications like bromazepam .

3. Anticonvulsant Activity

Benzodiazepines are also utilized in the management of epilepsy due to their anticonvulsant properties. The compound's structural characteristics may contribute to its efficacy in modulating neurotransmitter activity, particularly GABAergic transmission, which is crucial for seizure control .

4. Muscle Relaxant Effects

Research indicates that benzodiazepine derivatives can act as muscle relaxants by enhancing GABA activity at the neuromuscular junction. This property is beneficial in treating conditions associated with muscle spasms and tension .

5. Neuroprotective Effects

Emerging studies suggest that certain benzodiazepine derivatives may possess neuroprotective properties. These effects could be attributed to their ability to modulate oxidative stress and inflammation within the central nervous system, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves multi-step chemical reactions that yield various derivatives with modified pharmacological profiles. These derivatives can be tailored to enhance specific therapeutic effects while minimizing side effects.

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Alkyl chain addition | Increased lipophilicity for better CNS penetration |

| Compound B | Halogen substitution | Enhanced anxiolytic potency |

| Compound C | Hydroxyl group introduction | Improved solubility and bioavailability |

Case Studies

Case Study 1: Anxiolytic Efficacy

In a controlled study involving animal models of anxiety, 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-related behaviors compared to the control group. Behavioral assays such as the elevated plus maze and open field test were employed to assess anxiety levels .

Case Study 2: Sedative Properties

A comparative analysis of sedative effects was conducted using several benzodiazepine derivatives in a rodent model. The study demonstrated that the compound exhibited significant sedative effects at therapeutic doses without inducing catalepsy or significant motor impairment .

Mechanism of Action

The mechanism of action of 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA (gamma-aminobutyric acid) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions are still under investigation, but they likely involve alterations in ion channel function and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Pharmacological Activity |

|---|---|---|---|

| Target Compound | 7-Me, 4-(2-phenoxypropanoyl), 5-Ph | Acyl, methyl, phenyl | Not explicitly reported 1 |

| 7-Chloro-5-phenyl-1,4-benzodiazepin-2-one | 7-Cl, 5-Ph | Chloro, phenyl | Down-regulated metabolite 2 |

| Oxazolam (CAS 24143-25-3) | 7-Cl, 5-Ph, oxazolo ring fusion | Chloro, oxazolo | Mild sedative 3 |

| Methylclonazepam | 7-NO₂, 1-Me, 5-(2-Cl-Ph) | Nitro, methyl, chlorophenyl | High-purity anxiolytic 4 |

Key Observations:

- Substituent Impact on Bioactivity: Chloro vs. Methyl (Position 7): The chloro group in 7-chloro-5-phenyl-1,4-benzodiazepin-2-one () is associated with downregulated metabolic activity, whereas the methyl group in the target compound may enhance metabolic stability due to reduced electronegativity 5. Nitro Group (Methylclonazepam): The 7-nitro substituent in Methylclonazepam () is a strong electron-withdrawing group, likely increasing binding affinity to GABAₐ receptors compared to the target compound’s methyl group 7.

Metabolic and Crystallographic Considerations

Metabolic Pathways:

- The downregulation of 7-chloro-5-phenyl-1,4-benzodiazepin-2-one () suggests that chloro-substituted benzodiazepines may undergo rapid hepatic metabolism, unlike the target compound’s methyl group, which could slow degradation.

Crystallography and Conformation:

- The target compound’s phenoxypropanoyl group may induce unique ring puckering dynamics. highlights that puckering coordinates (amplitude and phase) influence molecular conformation and crystallinity 9.

- Oxazolam’s synthesis () involves acetylation and crystallization steps, suggesting that acylated derivatives like the target compound may require similar purification strategies to isolate stable polymorphs 10.

Hydrogen Bonding and Supramolecular Interactions

- emphasizes hydrogen bonding’s role in molecular aggregation and receptor binding 11.

- In contrast, Methylclonazepam’s nitro group may engage in dipole interactions rather than hydrogen bonding, affecting its distribution in biological systems 12.

Biological Activity

Chemical Structure and Properties

The compound's structure can be described by its molecular formula , with a molecular weight of approximately 336.42 g/mol. The presence of the benzodiazepine core contributes to its interaction with the central nervous system (CNS).

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.42 g/mol |

| Functional Groups | Benzodiazepine ring, phenoxypropanoyl moiety |

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission in the CNS. This compound likely follows a similar mechanism, promoting anxiolytic and sedative effects.

Pharmacological Effects

Research indicates that compounds in this class have a range of biological activities:

- Anxiolytic Effects : Reduction of anxiety symptoms.

- Sedative Properties : Induction of sleep and reduction of wakefulness.

- Muscle Relaxation : Decrease in muscle tone and spasticity.

Case Studies and Research Findings

- Anxiolytic Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that related compounds exhibit significant anxiolytic effects in rodent models. The compound's ability to enhance GABAergic transmission suggests potential efficacy in treating anxiety disorders .

- Sedative Effects : Clinical trials have shown that benzodiazepines can effectively manage insomnia. A specific study indicated that similar compounds reduced sleep latency and increased total sleep time compared to placebo .

- Neuroprotective Properties : Some benzodiazepines have been studied for their neuroprotective effects in models of neurodegeneration. Research suggests that these compounds may help mitigate oxidative stress in neuronal cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, it is useful to compare it with other benzodiazepines.

| Compound Name | Anxiolytic Activity | Sedative Activity | Neuroprotective Effects |

|---|---|---|---|

| Diazepam | High | High | Moderate |

| Lorazepam | High | High | Low |

| 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl... | Moderate | High | Potential |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-1,4-benzodiazepin-2-one derivatives?

- Methodological Answer : The synthesis typically involves multi-step routes, including cyclization of substituted phenylacetic acid derivatives and acylation of the benzodiazepine core. For example, acylation with 2-phenoxypropanoyl chloride under basic conditions (e.g., triethylamine or pyridine) neutralizes HCl byproducts and facilitates coupling. Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or toluene). Purification via recrystallization or column chromatography ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., phenoxypropanoyl group at position 4).

- HRMS : Validate molecular formula (CHNO) and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry at chiral centers (e.g., C4 and C5). Computational tools like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Start with in vitro receptor binding assays:

- GABA receptor modulation : Use radioligand displacement (e.g., H-flunitrazepam) to assess affinity.

- Electrophysiology : Measure chloride current potentiation in cultured neurons (e.g., frog sensory neurons via concentration-clamp technique) .

- Anticonvulsant screening : PTZ-induced seizure models in mice, with ED determination and flumazenil reversal tests to confirm benzodiazepine receptor involvement .

Advanced Research Questions

Q. How do structural modifications at the 2-phenoxypropanoyl group influence GABA receptor subtype selectivity?

- Methodological Answer : Perform SAR studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring). Test affinity at α1/β2/γ2 vs. α5-containing GABA receptors using patch-clamp electrophysiology. Inverse agonists (e.g., fl-CCE) reduce chloride currents at low concentrations but augment them at higher doses, suggesting subtype-dependent allosteric modulation .

Q. What computational approaches predict binding modes of this compound at the benzodiazepine site?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to model interactions at the α+/γ2− interface. Validate predictions with mutational analysis (e.g., γ2N40A mutations disrupt hydrogen bonding). Cross-reference with cryo-EM structures of benzodiazepine-bound GABA receptors (e.g., PDB 6HUP) .

Q. How can researchers resolve contradictions in functional data (e.g., agonist vs. partial agonist effects) across assay systems?

- Methodological Answer : Systematically compare assay conditions:

- Receptor composition : Heterologous expression systems (e.g., HEK cells) vs. native neurons.

- Ligand concentration : Full agonists (e.g., diazepam) show ceiling effects at >3 µM, while partial agonists plateau at lower efficacy .

- Species differences : Frog vs. murine receptors may exhibit divergent efficacy profiles .

Q. What analytical methods ensure purity and detect process-related impurities?

- Methodological Answer :

- HPLC-UV/HRMS : Monitor impurities like des-methyl byproducts (e.g., 7-chloro analogs) using C18 columns and gradient elution (ACN/water + 0.1% TFA).

- NMR spiking : Identify positional isomers (e.g., 5-phenyl vs. 4-phenyl derivatives) by comparing H shifts with reference standards .

Q. How can SAR be leveraged to reduce off-target effects (e.g., sedation) while retaining anxiolytic activity?

- Methodological Answer : Focus on α2/α3-selective modulators:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.